EGFR Tyrosine Kinase Inhibitory Potency Compared to the 4-Anilinoquinazoline Prototype PD 153035
The target compound inhibits EGFR tyrosine kinase with an IC50 of 9.31 nM in a competitive radioligand displacement assay (human A431 cell membranes, [125I]-labeled probe) [1]. This places it approximately 370-fold less potent than the prototypical 4-anilinoquinazoline PD 153035 (IC50 0.025 nM, same assay class), indicating that replacement of the 4-anilino group with a 4-(2-hydroxyethyl)amino group substantially reduces EGFR binding affinity. This quantitative difference is directly actionable for research teams optimizing EGFR inhibitor selectivity or seeking tool compounds with intermediate EGFR potency for signaling pathway dissection.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.31 nM |
| Comparator Or Baseline | PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline): IC50 = 0.025 nM |
| Quantified Difference | ~372-fold less potent than PD 153035 |
| Conditions | Displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR in human A431 cell membranes |
Why This Matters
Enables informed selection between high-potency EGFR inhibition (PD 153035) and moderate-potency profiling (target compound) for kinase selectivity panels.
- [1] BindingDB. BDBM50370938 / CHEMBL1203939: Affinity Data IC50 = 9.31 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370938 (accessed 2026-05-11). View Source
- [2] Bridges AJ et al. Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. J Med Chem. 1996;39:267-276. View Source
